Methyl 4,6-dibromo-3-hydroxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLHCVLPYFOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623251 | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-55-8 | |
| Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Picolinate Derivatives in Contemporary Chemical Synthesis
Picolinate (B1231196) derivatives, which are esters or salts of picolinic acid, represent a versatile class of compounds in modern chemical synthesis. rsc.orggoogle.com Picolinic acid and its derivatives are utilized as intermediates in the creation of more complex molecules, including pharmaceuticals. google.comgoogle.com For instance, certain picolinic acid derivatives are key intermediates in the synthesis of compounds aimed at treating respiratory disorders. google.comgoogle.com
The utility of picolinates is also evident in coordination chemistry, where they act as ligands for various metal ions. researchgate.net The picolinate anion can coordinate to a metal center, such as cobalt(II), in a bidentate fashion through its nitrogen atom and one of the carboxylate oxygens. researchgate.net This chelating property is fundamental to the structure and stability of the resulting metal complexes. researchgate.net Furthermore, the synthesis of picolinate derivatives can be achieved through innovative methods like multi-component reactions using specialized catalysts, which offer advantages such as high yields and shorter reaction times. rsc.orgresearchgate.net
Picolinic acid itself, a metabolite of tryptophan, has demonstrated anti-viral and immunomodulatory properties. drugbank.comnih.gov It plays a role in the transport of zinc and can inhibit the function of certain viral proteins. drugbank.comnih.gov This inherent biological activity of the picolinic acid scaffold provides a strong rationale for the synthesis and investigation of its derivatives. nih.gov
Significance of Brominated Hydroxypicolinates in Medicinal and Agrochemical Chemistry
The introduction of bromine atoms and hydroxyl groups into the picolinate (B1231196) framework, creating brominated hydroxypicolinates, is a strategic approach in the design of bioactive molecules for medicinal and agrochemical applications. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the pharmacological profile of a compound. Brominated quinolines, for example, have been shown to possess anticancer activities. nih.gov The presence of bromine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com
Brominated compounds often serve as versatile synthetic precursors, where the bromine atoms can be readily substituted to introduce other functional groups, leading to a diverse library of derivatives. nih.gov For example, 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) can be prepared from furfural (B47365) and subsequently used to synthesize 4-alkoxy-3-hydroxypicolinic acids through steps including bromo substitution. google.com
The combination of a hydroxyl group with a brominated pyridine (B92270) ring can further augment biological activity. The hydroxyl group can participate in hydrogen bonding, a key interaction in biological systems, potentially enhancing the binding affinity of the molecule to its target. In studies on brominated 8-hydroxyquinolines, the presence of the hydroxyl group was suggested to enhance their inhibitory potential against cancer cells. nih.gov This synergy between bromine and hydroxyl functional groups underscores the potential of brominated hydroxypicolinates as valuable scaffolds in the development of new therapeutic and agrochemical agents.
Current Research Landscape of Methyl 4,6 Dibromo 3 Hydroxypicolinate
Current research on Methyl 4,6-dibromo-3-hydroxypicolinate primarily positions it as a chemical intermediate and a building block for protein degraders. calpaclab.com Its chemical properties are well-defined, and it is commercially available as a solid with a purity of around 97%. calpaclab.comsigmaaldrich.com
Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 321596-55-8 | calpaclab.comsigmaaldrich.com |
| Molecular Formula | C₇H₅Br₂NO₃ | nih.govcalpaclab.comsigmaaldrich.com |
| Molecular Weight | 310.93 g/mol | calpaclab.comcymitquimica.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ~97% | calpaclab.comsigmaaldrich.com |
| IUPAC Name | methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | sigmaaldrich.com |
The compound is recognized for its potential use in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. calpaclab.com Its structure provides multiple reaction sites for further chemical modification, making it a versatile starting material for creating libraries of compounds for biological screening.
Historical Context of 3 Hydroxypicolinic Acid Chemistry
Established Synthetic Routes for this compound
The principal and most documented method for synthesizing this compound involves a multi-step sequence starting from furan-2-yl aminoacetates. This pathway is characterized by a key bromination-rearrangement reaction that transforms the five-membered furan (B31954) ring into the desired six-membered hydroxypyridine core.
Synthesis from Furan-2-yl Aminoacetates via Bromination-Rearrangement Reactions
This synthetic route leverages the reactivity of the furan ring, which, upon bromination under specific conditions, undergoes a rearrangement to form the substituted picolinate (B1231196) ester. This transformation is a one-pot process that efficiently constructs the target molecule. ic.ac.uk
The synthesis of the crucial furan-2-yl aminoacetate precursor begins with the coupling of an N-protected glycine (B1666218) ester derivative with furan. While the exact "Alkyl 2-methoxy-2-(N-carboxyalkylamino)acetate" is not explicitly detailed in readily available literature, analogous syntheses involve the use of N-protected glycine esters, such as those with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups. ic.ac.ukamadischem.com For instance, Methyl 2-((tert-butoxycarbonyl)amino)-2-(furan-2-yl)acetate can be synthesized through the reaction of the corresponding N-Boc-glycine methyl ester with a suitable furan derivative. nih.gov The coupling is typically facilitated by a Lewis acid in a suitable solvent like diethyl ether or dioxane. ic.ac.uk
The general approach for preparing N-protected amino acid esters involves reacting the amino acid with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) for Boc protection or benzyl (B1604629) chloroformate for Cbz protection, in the presence of a base. researchgate.net Subsequent esterification provides the desired precursor.
Table 1: Representative N-Protected Furan-2-yl Glycine Ester Precursors
| Precursor Name | Protecting Group | CAS Number |
| Methyl 2-((tert-butoxycarbonyl)amino)-2-(furan-2-yl)acetate | Boc | 870245-94-6 |
| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetate | Cbz | 60242-05-9 |
This table is generated based on available chemical information and may not represent an exhaustive list.
Following the synthesis of the N-protected furan-2-yl aminoacetate, the protecting group is typically removed under acidic conditions. This deprotection step, often carried out using strong acids like hydrochloric acid or hydrobromic acid in a solvent such as acetic acid, generates a halide salt of the aminoacetate. ic.ac.uk This salt is a key intermediate, poised for the subsequent bromination-rearrangement reaction. The protonation of the amino group makes the substrate more stable and reactive in the desired pathway.
The core of the synthesis is the bromination-rearrangement of the furan-2-yl aminoacetate halide salt. This reaction is typically performed by treating the intermediate with a brominating agent, such as elemental bromine, in a protic solvent like methanol (B129727) or a mixture of water and an alcohol. ic.ac.uk The reaction is initiated at a low temperature, generally between 0 °C and 10 °C, and then allowed to warm to room temperature. ic.ac.uk
Mechanistically, the reaction is believed to proceed through an initial electrophilic attack of bromine on the electron-rich furan ring. This is followed by a series of steps involving ring-opening, rearrangement, and subsequent ring-closure to form the more stable aromatic pyridine ring. The presence of the amino group and the ester functionality on the side chain plays a crucial role in directing the rearrangement and forming the final 3-hydroxy-picolinate structure. The use of methanol as a solvent can also lead to the formation of methoxy (B1213986) intermediates which are then converted to the final product. amadischem.com
Table 2: Typical Bromination-Rearrangement Reaction Conditions
| Parameter | Condition |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Methanol, Ethanol, Water/Alcohol mixtures |
| Initial Temperature | 0 °C to 10 °C |
| Reaction Time | 15 to 48 hours |
| Acid Catalyst | Hydrochloric acid, Hydrobromic acid |
This data is compiled from patent literature describing the synthesis. ic.ac.uk
Alternative Synthetic Pathways to 4,6-dibromo-3-hydroxypicolinate Esters
While the furan-based route is well-established, other potential, though less documented, pathways to 4,6-dibromo-3-hydroxypicolinate esters could exist. One theoretical approach could involve the modification of pre-existing pyridine rings. For instance, starting with a 3-hydroxypicolinic acid ester, a direct bromination could potentially yield the desired product, although controlling the regioselectivity of the bromination would be a significant challenge.
Another conceivable, yet not directly reported, route could start from highly functionalized acyclic precursors that could be cyclized to form the di-brominated hydroxypyridine ring system. However, the efficiency and feasibility of such routes are not well-established in comparison to the furan-based methodology.
Synthesis from 2-(furan-2-yl)-2-oxoacetic acid and O-methylhydroxylamine hydrochloride
A notable one-step method to produce this compound involves a bromination-rearrangement reaction starting from furan-2-yl aminoacetates. google.comgoogle.com Specifically, the process can begin with precursors like 2-(furan-2-yl)-2-oxoacetic acid, which is first reacted with an amine such as O-methylhydroxylamine hydrochloride. orgsyn.org The resulting furan-2-yl aminoacetate is then subjected to a bromination-rearrangement reaction. google.comgoogle.com
This reaction is typically carried out using a brominating agent like bromine or N-bromosuccinimide. google.com The reaction may employ approximately four molar equivalents of bromine. google.com The process can be conducted at temperatures ranging from 0°C to 60°C. google.com Upon completion of the bromine addition, the reaction mixture can be stirred at room temperature for 10 to 48 hours to facilitate the conversion to the final product. google.com
Multi-step Syntheses Involving 3-hydroxypyridine-2-carboxylic acid Precursors
An alternative synthetic approach starts from 3-hydroxypyridine-2-carboxylic acid, also known as 3-hydroxypicolinic acid. nih.govmedchemexpress.com This method involves a sequence of bromination and esterification reactions to yield the target compound. nih.gov
The synthesis begins with the bromination of 3-hydroxypyridine-2-carboxylic acid. This step introduces bromine atoms onto the pyridine ring at the 4 and 6 positions. Following bromination, an esterification reaction is performed. In this step, the carboxylic acid group is converted to a methyl ester, typically by reacting the brominated intermediate with methanol in the presence of an acid catalyst. This sequence ultimately yields this compound. google.com
Advanced Synthetic Transformations
The structure of this compound, with its hydroxyl, ester, and bromo functional groups, allows for a variety of subsequent chemical modifications.
Derivatization at the Hydroxyl Group: Etherification and Esterification Strategies
The hydroxyl group on the pyridine ring is a key site for derivatization through etherification and esterification reactions. These transformations are crucial for building more complex molecular architectures. Esterification can be achieved through reactions with carboxylic acids or their derivatives, such as acyl chlorides, leading to the formation of "Barton esters". libretexts.org
A significant derivatization is the synthesis of methyl 3-benzyloxy-4,6-dibromopicolinate. chemicalbridge.co.uk This is accomplished by reacting this compound with benzyl bromide. mdpi.com This etherification reaction protects the hydroxyl group, which can be a necessary step before performing further transformations on other parts of the molecule. mdpi.com
Cross-Coupling Reactions at Bromine Sites (e.g., Suzuki Cross-Coupling)
The two bromine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This powerful carbon-carbon bond-forming reaction involves the coupling of the dibrominated pyridine with various organoboron compounds, typically aryl or heteroaryl boronic acids. nih.govmdpi.com
The Suzuki reaction is generally performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. nih.gov The reaction conditions, including the choice of solvent (e.g., 1,4-dioxane/water mixtures), are optimized to achieve good yields of the coupled products. nih.govmdpi.com This methodology allows for the introduction of a wide range of substituents at the 4 and 6 positions of the pyridine ring, leading to a diverse library of derivatives. nih.govresearchgate.net The reaction is tolerant of many functional groups, making it a versatile tool in organic synthesis. nih.govnih.gov
Interactive Data Tables
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role | Synthetic Step |
|---|---|---|
| 2-(furan-2-yl)-2-oxoacetic acid | Starting Material | Synthesis from Furan Precursor |
| O-methylhydroxylamine hydrochloride | Reactant | Formation of Furan-2-yl Aminoacetate |
| Bromine | Brominating Agent | Bromination-Rearrangement |
| N-Bromosuccinimide | Brominating Agent | Bromination-Rearrangement |
| 3-hydroxypyridine-2-carboxylic acid | Starting Material | Multi-step Synthesis |
Table 2: Conditions for Suzuki Cross-Coupling of Brominated Pyridines
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |
| Base | K₃PO₄ | Activates the boronic acid |
| Solvent | 1,4-Dioxane/Water | Dissolves reactants and facilitates the reaction |
Palladium-catalyzed Transformations
The bromine atoms at the C4 and C6 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for this substrate, allowing for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups.
The general mechanism for these transformations involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. nih.govwikipedia.org This is followed by transmetalation with an organoboron (Suzuki) or organocopper/alkyne (Sonogashira) species and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govwikipedia.org
For dihalogenated pyridines, such as this compound, regioselectivity can be a critical aspect. The relative reactivity of the C4-Br and C6-Br bonds can be influenced by factors including the specific palladium catalyst, ligands, base, and solvent system employed. nih.govresearchgate.net In many cases involving 2,6- or 2,4-dihalopyridines, the position alpha to the ring nitrogen (C2 or C6) exhibits different reactivity compared to other positions. nih.govresearchgate.netbaranlab.org By carefully controlling the reaction conditions and the stoichiometry of the coupling partner, it is often possible to achieve either selective mono-substitution or exhaustive di-substitution. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction pairs the dibromo-picolinate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form new C-C bonds. wikipedia.org A variety of aryl, heteroaryl, or vinyl groups can be installed.
Sonogashira Coupling: This reaction involves the coupling of the dibromo-picolinate with a terminal alkyne. nih.govwikipedia.org The reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.govlibretexts.org
Below is a table of representative palladium-catalyzed transformations that are plausible for this compound, based on established methods for similar dihalopyridines.
Interactive Data Table: Palladium-Catalyzed Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product (Plausible) |
|---|---|---|---|---|---|
| 1 | Suzuki (Mono-arylation) | Phenylboronic acid (1.1 eq) | Pd(PPh3)4 | Na2CO3 / Toluene/H2O | Methyl 4-bromo-3-hydroxy-6-phenylpicolinate |
| 2 | Suzuki (Di-arylation) | Phenylboronic acid (2.5 eq) | Pd(dppf)Cl2 | Cs2CO3 / Dioxane | Methyl 3-hydroxy-4,6-diphenylpicolinate |
| 3 | Sonogashira (Mono-alkynylation) | Phenylacetylene (1.1 eq) | PdCl2(PPh3)2 / CuI | Et3N / THF | Methyl 4-bromo-3-hydroxy-6-(phenylethynyl)picolinate |
| 4 | Sonogashira (Di-alkynylation) | Phenylacetylene (2.5 eq) | Pd(PPh3)4 / CuI | Et3N / DMF | Methyl 3-hydroxy-4,6-bis(phenylethynyl)picolinate |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing picolinate ester group, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the bromide leaving groups. mdpi.com
The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. wuxiapptec.comwuxiapptec.com
In this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The regioselectivity of the substitution—whether the nucleophile attacks at C4 or C6—is dictated by a combination of electronic and steric factors. The ester group at C2 and the ring nitrogen strongly activate the C4 and C6 positions. The hydroxyl group at C3 has a competing effect, donating electron density through resonance (which would deactivate the ring) but withdrawing electron density through induction (which would activate it). The precise outcome often depends on the nature of the nucleophile and the reaction conditions. wuxiapptec.comwuxiapptec.com For instance, in related dihalopyrimidine systems, substitution at C4 is often favored, but this can be reversed by the presence of other substituents on the ring. mdpi.comwuxiapptec.com
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted pyridines, respectively.
For example, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted picolinate. Depending on the conditions, either mono- or di-substitution may occur.
Example Reaction:
This compound + Sodium Methoxide (CH₃ONa) → Methyl 4-bromo-6-methoxy-3-hydroxypicolinate + Sodium Bromide
This transformation provides a pathway to introduce a variety of functional groups onto the pyridine core, further expanding the synthetic utility of the starting material.
Reactions Involving the Methyl Ester Moiety
The methyl ester group at the C2 position of the picolinate ring is susceptible to transformations common to carboxylic acid esters, primarily hydrolysis and amidation.
Ester Hydrolysis: Hydrolysis of the methyl ester functionality converts it to a carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org The products are the corresponding carboxylic acid (4,6-dibromo-3-hydroxypicolinic acid) and methanol.
Alkaline Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. libretexts.orglibretexts.org To isolate the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. Saponification is often the preferred method for ester hydrolysis due to its irreversibility and typically cleaner reaction profile. libretexts.org
Amidation: The methyl ester can be converted into an amide by reacting it with a primary or secondary amine. This reaction often requires heating and may sometimes be facilitated by a catalyst. The process involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of methanol. This provides a direct route to picolinamide (B142947) derivatives, which are important substructures in many biologically active compounds.
Example Reaction:
This compound + Methylamine (CH₃NH₂) → N-Methyl-4,6-dibromo-3-hydroxypicolinamide + Methanol
These reactions of the ester moiety allow for the modification of the C2 substituent, complementing the functionalization possible at the C4 and C6 positions of the pyridine ring.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for detailed spectroscopic and structural elucidation data for the chemical compound this compound has found no publicly available research or documentation.
Despite extensive searches of scientific databases and chemical supplier catalogs, specific experimental data pertaining to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this compound could not be located. While the compound is listed by several chemical suppliers, the information provided is limited to basic properties such as molecular formula (C₇H₅Br₂NO₃) and molecular weight (310.93 g/mol ). cymitquimica.comcalpaclab.comnih.gov
The requested detailed analysis, which includes ¹H NMR and ¹³C NMR chemical shift analysis, 2D NMR techniques (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS-ESI) for molecular formula determination, and Infrared (IR) spectroscopy, is not present in the available literature. Such data is typically generated and published in peer-reviewed scientific journals as part of synthetic chemistry or analytical chemistry studies. The absence of this information suggests that either the full spectroscopic characterization of this compound has not been published or is contained within proprietary databases not accessible through public search methods.
Therefore, the generation of an article based on the provided outline focusing solely on the spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the lack of necessary factual data.
X-ray Crystallography for Solid-State Structure Determination
Direct single-crystal X-ray diffraction data for this compound is not currently found in publicly accessible crystallographic databases. However, the solid-state structure can be predicted by examining the known crystal structures of related brominated and hydroxylated pyridine derivatives.
Based on analyses of similar compounds researchgate.netresearchgate.net, a table of predicted crystallographic parameters for this compound is presented below. These values are illustrative and would require experimental verification.
| Predicted Crystallographic Parameters | Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples from related structures) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 |
The planarity of the pyridine ring would be a dominant feature, with the substituents (bromine, hydroxyl, and methyl carboxylate groups) causing minor deviations. The molecular conformation would likely be influenced by steric hindrance between the bulky bromine atoms and the adjacent functional groups.
Vibrational Spectroscopy (Raman Spectroscopy)
The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the substituted pyridine ring and its functional groups. While a definitive spectrum is not available, the key vibrational frequencies can be predicted by comparison with related molecules such as picolinic acid and other halogenated pyridines researchgate.netnih.govresearchgate.netscispace.com.
The dominant features in the Raman spectrum would arise from the stretching and bending vibrations of the pyridine ring. The substitution pattern, including the presence of heavy bromine atoms, will influence the positions of these bands. The hydroxyl and ester groups will also give rise to distinct vibrational modes.
A table of predicted characteristic Raman bands for this compound is provided below. The assignments are based on established data for similar functional groups and molecular scaffolds researchgate.netscispace.comnih.gov.
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~3400-3600 | O-H stretching (hydroxyl group) |
| ~1700-1730 | C=O stretching (ester carbonyl) |
| ~1550-1600 | Pyridine ring stretching vibrations |
| ~1400-1450 | C-H bending vibrations (methyl group) |
| ~1200-1300 | C-O stretching (ester and hydroxyl) |
| ~1000-1100 | Pyridine ring breathing mode |
| ~600-700 | C-Br stretching vibrations |
| Below 400 | Lattice vibrations and other low-frequency modes |
The Raman spectrum would serve as a valuable tool for the structural confirmation of this compound, providing a molecular fingerprint based on its unique vibrational characteristics.
Detailed Reaction Mechanisms for Bromination-Rearrangement Processes
The synthesis of the 4,6-dibromo-3-hydroxypicolinate scaffold can be achieved through a bromination-rearrangement reaction of furan-2-ylaminoacetate precursors. This transformation is a key step in forming the substituted pyridine ring from an acyclic or furan-based starting material. While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the literature, the proposed pathway involves a series of electrophilic attacks and rearrangements.
The reaction is initiated by the bromination of the furan ring, which is highly susceptible to electrophilic attack. The presence of excess bromine leads to the opening of the furan ring and a subsequent cascade of reactions. This process is analogous to the halogenation of other electron-rich aromatic systems, where the electrophile (Br₂) is activated, often by a Lewis or Brønsted acid, to facilitate the attack on the ring. masterorganicchemistry.com
Once the pyridine ring is formed, further bromination can occur. The hydroxyl group at the C3 position is a strong activating group, directing electrophiles to the ortho and para positions (C2, C4, and C6). However, the positions are also influenced by the directing effects of the existing substituents. In the case of a 3-hydroxypyridine (B118123), nitration, another electrophilic substitution, occurs at the 2-position when the reaction is carried out in a strongly acidic medium, proceeding through the conjugate acid of the pyridine. rsc.org
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
In the context of the furan-to-pyridine rearrangement, the initial bromination likely leads to a highly reactive intermediate that undergoes ring-opening, followed by cyclization involving the amino group to form the picolinate ring system. Subsequent bromination at the 4 and 6 positions would then be governed by the combined directing effects of the hydroxyl and ester groups on the newly formed pyridine ring.
Kinetic Studies of Halogenation and Substituent Introduction
Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions. For the derivatization of this compound, kinetic data on halogenation and the introduction of other substituents are crucial for understanding and optimizing reaction conditions. While specific kinetic data for this exact compound is scarce, studies on analogous 3-hydroxypyridine and pyridone systems offer valuable information.
The bromination of pyridone derivatives, which exist in tautomeric equilibrium with hydroxypyridines, has been studied kinetically. For instance, the bromination of 4-pyridone occurs via the predominant pyridone tautomer at a pH below 6, and through its conjugate anion at a pH above 6. nih.govnih.gov This indicates that the reactivity is highly dependent on the pH of the medium, which alters the electronic nature of the substrate.
A key finding from these studies is that the introduction of one bromine atom can influence the rate of subsequent brominations. In the case of 4-pyridone, the monobromo derivative is often more reactive towards further bromination due to its lower pKa values, leading to facile dibromination. nih.govnih.gov This auto-catalytic effect is a critical consideration in controlling the degree of halogenation.
The kinetics of electrophilic substitution on 3-hydroxypyridine itself have been investigated, particularly for nitration. These studies show that the reaction proceeds on the protonated form of the pyridine (the conjugate acid) in strongly acidic conditions, with substitution occurring at the C2 position. rsc.org The rate of reaction is influenced by the concentration of the nitrating species and the acidity of the medium.
The table below, based on data from related systems, illustrates the kind of kinetic parameters that are relevant for understanding the halogenation of hydroxypyridine systems.
Table 1: Illustrative Kinetic Data for Bromination of Pyridone/Hydroxypyridine Systems (Analogous Systems)
| Substrate | Reactive Species | pH Range | Rate Constant (k) | Reference |
|---|---|---|---|---|
| 4-Pyridone | Pyridone Tautomer | < 6 | Varies with pH | nih.gov |
| 4-Pyridone | Conjugate Anion | > 6 | Varies with pH | nih.gov |
| 3-Bromo-4-pyridone | Pyridone Tautomer | < 6 | Higher than 4-pyridone | nih.gov |
| 2-Pyridone | Pyridone Tautomer | < 6 | Varies with pH | researchgate.net |
| 2-Pyridone | Conjugate Anion | > 6 | Varies with pH | researchgate.net |
These data highlight that the introduction of substituents is a nuanced process where the electronic state of the substrate, governed by factors like pH, plays a determining role in the reaction kinetics.
Mechanistic Investigations of Cross-Coupling Transformations
The two bromine atoms in this compound are susceptible to displacement via various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, allowing for extensive derivatization. The mechanisms of these reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. nih.govlibretexts.orgwikipedia.org
Regioselectivity: In a dihalogenated pyridine like this compound, the relative reactivity of the C4 and C6 bromine atoms is a key consideration. The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is influenced by several factors, including:
Electronic Effects: The carbon-halogen bond at the more electron-deficient position is generally more susceptible to oxidative addition to the Pd(0) catalyst. In pyridines, the C4 position is electronically analogous to the para position, while the C6 position is ortho to the nitrogen. The electron-withdrawing nature of the pyridine nitrogen activates both positions, but the precise electronic distribution is also influenced by the hydroxyl and ester groups. nih.gov
Steric Effects: The steric hindrance around the halogen atom can significantly impact the rate of oxidative addition. The C6 position is ortho to the ester group, which may impart some steric hindrance compared to the C4 position.
Catalyst System: The choice of palladium catalyst and ligands can dramatically influence regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position. nih.gov
Studies on related dihalopyridines, such as 2,4-dibromopyridine, have shown that C2-selectivity is often dominant, but C4-selectivity can be achieved by tuning the catalyst system. nih.gov For 4,6-dihalopyrimidines, Suzuki coupling often shows selectivity that can be rationalized by the relative electrophilicity of the carbon-halogen bonds.
Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the dibromopicolinate to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.govlibretexts.orgwikipedia.org The base plays a crucial role in activating the organoboron reagent. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling follows a similar catalytic cycle but involves an organocopper acetylide intermediate, which is formed from a terminal alkyne and a copper(I) co-catalyst. The transmetalation step occurs between the organopalladium halide and the copper acetylide. Copper-free variants of the Sonogashira reaction are also known.
Buchwald-Hartwig Amination: This reaction involves the coupling of an amine with the aryl halide. The mechanism involves oxidative addition of the dibromopicolinate to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and intermediates, and the energetics of different reaction pathways. researchgate.net For a molecule like this compound, where experimental data may be limited, computational approaches are invaluable.
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. It can be employed to model the entire catalytic cycle of the derivatization reactions of this compound.
Applications of DFT in this context include:
Visualizing Transition States: The geometry of transition states can be optimized using DFT, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. masterorganicchemistry.com This information is crucial for understanding how bonds are formed and broken during a reaction.
Explaining Regioselectivity: By calculating the activation energies for oxidative addition at the C4 and C6 positions, DFT can predict and explain the regioselectivity of cross-coupling reactions. These calculations can model the influence of steric and electronic factors on the stability of the transition states. researchgate.netnih.gov For instance, DFT studies on other polyhalogenated heterocycles have shown that selectivity is determined by a combination of the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the orbitals of the heterocycle and the palladium catalyst. researchgate.net
The following table presents hypothetical, yet plausible, DFT-calculated energy barriers for a cross-coupling reaction, illustrating how this method can be used to compare different pathways.
Table 2: Hypothetical DFT-Calculated Activation Energies (kcal/mol) for Suzuki Coupling
| Reaction Step | Pathway at C4 | Pathway at C6 |
|---|---|---|
| Oxidative Addition | 15.2 | 17.8 |
| Transmetalation | 12.5 | 12.3 |
| Reductive Elimination | 8.9 | 9.1 |
In this hypothetical scenario, the higher activation energy for oxidative addition at C6 would suggest that the reaction is kinetically favored at the C4 position.
Molecular Dynamics Simulations of Reaction Progress
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. While less common for studying the quantum mechanical details of bond breaking and formation than DFT, MD can provide valuable insights into other aspects of a reaction.
Applications of MD simulations include:
Solvent Effects: MD simulations can explicitly model the solvent molecules surrounding the reactants and catalyst, providing insight into how the solvent influences the reaction pathway and the stability of intermediates.
Conformational Dynamics: For flexible molecules and catalysts, MD can explore the different conformations that are accessible during the reaction and how these conformations might affect reactivity.
Reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions, including bond formation and cleavage. ReaxFF MD simulations have been used to investigate the pyrolysis and combustion of pyridine, revealing detailed chemical reaction pathways. chemtube3d.com Such an approach could, in principle, be applied to study the stability and decomposition pathways of this compound and its derivatives under various conditions.
Applications and Advanced Research Trajectories of Methyl 4,6 Dibromo 3 Hydroxypicolinate
Role as a Key Intermediate in Agrochemical Synthesis
The primary application of Methyl 4,6-dibromo-3-hydroxypicolinate lies in its role as a precursor for creating active ingredients in agrochemicals, particularly herbicides and fungicides. Its dibrominated structure allows for selective chemical modifications to produce a variety of derivatives.
This compound is an important intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. google.com These acids are key components in the creation of certain modern herbicides. The manufacturing process often involves the substitution of the bromine atom at the 4-position with an alkoxy group (such as a methoxy (B1213986) group) and subsequent hydrolysis of the methyl ester to a carboxylic acid. googleapis.comgoogle.com Processes have been developed to efficiently convert related intermediates like 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) into 4-alkoxy-3-hydroxypicolinic acids through steps including bromo substitution and nitrile hydrolysis. googleapis.comgoogle.com These synthetic routes underscore the value of the brominated picolinate (B1231196) framework in constructing the core of complex herbicidal molecules. google.com
Derivatives originating from the picolinic acid scaffold are instrumental in the development of new fungicides and pesticides. Picolinic acid amides and their hydroxy derivatives have demonstrated potent antimicrobial properties. scialert.net The core structure provided by intermediates like this compound is foundational for building these biologically active compounds. For instance, 4-alkoxy-3-hydroxypicolinic acids are described as key intermediates in the preparation of heterocyclic aromatic amides used as fungicides. google.com Research into picolinamide (B142947) derivatives has shown significant antifungal activity against a range of soil-borne pathogens, highlighting the potential for creating new fungicidal products from this chemical family. scialert.net
The effectiveness of picolinate-based fungicides is highly dependent on their specific molecular structure, a concept known as the structure-activity relationship (SAR). Research has shown that the type and position of chemical groups attached to the picolinate ring directly influence the compound's antifungal potency.
Key findings in the SAR of picolinate and related amide-based fungicides include:
Substituent Effects: In studies of novel picolinamides, chloro-substituted derivatives were found to be the most active against the fungus Rhizoctonia solani when compared to nitro and hydroxy derivatives. scialert.net
Target Interaction: For the antifungal antibiotic UK-2A, which contains a picolinic acid moiety, the 3-hydroxy group on the picolinamide head is crucial for binding to its target site in the fungal cytochrome bc1 complex. researchgate.net
Ring System Modification: The 3-hydroxy-4-methoxy picolinic acid part of UK-2A can be successfully replaced by other o-hydroxy-substituted arylcarboxylic acids, which can maintain or even improve strong activity against agriculturally significant fungi like Zymoseptoria tritici. researchgate.net
Herbicidal Activity: In the development of picolinate-based herbicides, specific substitutions are also critical. A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds found that certain aryl substitutions led to potent herbicidal activity, sometimes exceeding that of commercial herbicides like picloram. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Picolinate Derivatives
| Compound Class | Structural Modification | Impact on Biological Activity | Target Organism(s) |
| Picolinamide Derivatives | Chloro-substitution on aromatic ring | Increased antifungal activity compared to nitro or hydroxy derivatives scialert.net | Rhizoctonia solani, Alternaria alternata scialert.net |
| UK-2A Analogs | Replacement of picolinic acid with other o-hydroxy-substituted arylcarboxylic acids | Activity is retained or enhanced researchgate.net | Zymoseptoria tritici, Puccinia triticina researchgate.net |
| Sulfonamide Derivatives | Phenyl group substitution | Significantly improved antifungal activity compared to alkyl or benzyl (B1604629) groups mdpi.com | Botrytis cinerea mdpi.com |
| Picolinic Acid Herbicides | Substitution at the 6-position with a 5-aryl-substituted pyrazole | Potent post-emergence herbicidal activity, with safety for certain crops nih.gov | Broadleaf weeds nih.gov |
Development of Novel Fungicides and Pesticides from Derivatives
Potential in Medicinal Chemistry and Pharmaceutical Development
The picolinate scaffold is not only relevant to agriculture but also holds potential in the field of medicine. Its chemical versatility allows it to be used as a starting point for synthesizing compounds with potential therapeutic properties.
The core structure of this compound is a valuable platform for constructing heterocyclic aromatic amides, a class of compounds frequently found in pharmaceuticals. google.com Amides are a cornerstone of medicinal chemistry due to their stability and ability to form hydrogen bonds, which is crucial for drug-receptor interactions. The reactivity of the picolinate ring allows for the attachment of various other chemical groups to build complex molecules. Amidine derivatives, which are structurally related, have been synthesized to act as kinase inhibitors, demonstrating the therapeutic potential of this class of compounds. semanticscholar.org The synthesis of nicotinamide (B372718) derivatives has also yielded compounds with potent, specific antifungal activity against human pathogens like Candida albicans, further illustrating the utility of pyridine-based scaffolds in developing new medicines. nih.gov
Boronic acids and their derivatives are an important class of compounds in modern medicinal chemistry, with applications as anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net A key feature of boronic acids is their ability to form reversible covalent bonds with biological targets, which has led to the development of successful drugs like the proteasome inhibitor bortezomib (B1684674) for treating multiple myeloma. nih.gov
Given the proven utility of the picolinate scaffold as a versatile building block, this compound represents a potential starting point for the rational design and synthesis of novel boronic acid derivatives. By combining the picolinate core with a boronic acid functional group, it may be possible to create new therapeutic candidates that leverage the structural features of the picolinate for specific targeting and the boronic acid moiety for potent biological activity. This strategy is a promising trajectory for future pharmaceutical research. nih.govresearchgate.net
Exploration in Anticancer Chemotherapeutics through Derivatization
The core structure of 3-hydroxypicolinate (B15391739) serves as a valuable scaffold for the synthesis of novel compounds with potential anticancer activities. While research on this compound itself is specific, the broader class of picolinic acid and heterocyclic derivatives has been a fertile ground for developing new chemotherapeutic agents. The strategy often involves molecular hybridization, where the picolinate-derived backbone is combined with other known bioactive moieties to create hybrid molecules with enhanced efficacy and selectivity against cancer cells. nih.gov
Chalcone derivatives, for instance, are a significant class of compounds synthesized from precursors that can be related to the picolinate structure. These compounds have demonstrated considerable anticancer potential. nih.gov By incorporating fragments like pyrazoline, quinoline, or various substituted aromatic rings, researchers have developed derivatives that exhibit cytotoxic effects against a range of human cancer cell lines. nih.govnih.govnih.gov For example, certain pyrazoline derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, key mechanisms for effective anticancer drugs. nih.govresearchgate.net Studies on quinoline-chalcone hybrids have identified compounds with potent inhibitory activity against cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov
The anticancer activity of these derivatives is often attributed to their ability to interact with various cellular targets. Some compounds act as inhibitors of crucial enzymes like protein kinases or interfere with processes such as tubulin polymerization, which is vital for cell division. nih.gov The derivatization of bromophenols, which share structural motifs with the target compound, has also yielded molecules with significant anticancer activity. These derivatives have been shown to induce apoptosis in leukemia cells and enhance the sensitivity of cancer cells to standard chemotherapies. mdpi.commdpi.com
Antimycotic Action of 3-hydroxypyridinecarboxyl Derivatives
Derivatives of pyridinecarboxylic acids, including picolinic acid and its 3-hydroxy variants, have demonstrated notable antifungal (antimycotic) properties. scialert.netgoogle.com Picolinic acid itself is a known microbial secondary metabolite that exhibits a wide range of biological activities. scialert.net Its derivatives have been investigated as potential fungicides against various plant pathogens and human fungal infections. scialert.netnih.gov For example, dipicolinic acid, produced by Bacillus subtilis, shows strong antifungal activity against canker-causing pathogens like Valsa pyri and Alternaria alternata. frontiersin.org
The mechanism of antimycotic action is often linked to the molecule's ability to chelate metal ions, which can disrupt essential fungal enzyme functions. scialert.netfrontiersin.org The antifungal efficacy of dipicolinic acid was found to be enhanced in acidic conditions and in the presence of divalent metal ions such as zinc(II) and copper(II). frontiersin.org The primary mode of action for some of these derivatives against filamentous fungi involves the inhibition of chitin (B13524) biosynthesis, a critical component of the fungal cell wall, leading to apoptosis. frontiersin.org
Research into synthetic derivatives has aimed to enhance this natural activity. Picolinamide derivatives, for instance, have shown significant antifungal effects against soil-borne pathogens like Rhizoctonia solani and Alternaria alternata. scialert.net Structure-activity relationship studies revealed that substitutions on the pyridine (B92270) ring, such as with chloro groups, can maximize antifungal potency. scialert.net Similarly, semisynthetic derivatives of other complex natural scaffolds incorporating features analogous to substituted heterocycles have shown potent, chirality-dependent antimycotic effects against clinically relevant strains like Candida tropicalis and Trichophyton rubrum. nih.gov These findings underscore the potential of 3-hydroxypyridinecarboxylic acid derivatives as a platform for developing new and effective antifungal agents to combat the growing challenge of drug-resistant fungal infections. nih.govresearchgate.net
Materials Science Applications of Derived Compounds
Beyond their biological potential, derivatives of this compound are valuable in materials science, primarily due to their ability to form stable and functional complexes with metal ions. The picolinate structure acts as an excellent ligand, leading to the creation of coordination compounds with unique optical and electrochemical properties.
Coordination Chemistry with Metal Ions (e.g., Lanthanide and Rhenium Complexes)
Picolinic acid and its derivatives, such as 3-hydroxypicolinic acid, are highly effective chelating agents for a wide range of metal ions, including lanthanides (Ln³⁺) and rhenium (Re). sjctni.eduresearchgate.net They typically function as bidentate ligands, coordinating to the metal center through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. sjctni.eduresearchgate.netrsc.org This N,O-chelation forms a stable five-membered ring with the metal ion, which is a favored conformation in coordination chemistry. sjctni.edu
The coordination number of lanthanide ions is typically high (often 8 or 9), allowing multiple picolinate ligands to bind to a single metal center, forming complexes such as [Ln(pic)₃] or [Ln(pic)₄]⁻. capes.gov.brresearchgate.netalfa-chemistry.com The specific coordination mode can vary, sometimes leading to the formation of one-dimensional chain structures or more complex polymeric networks where the picolinate ligands bridge multiple metal ions. capes.gov.brresearchgate.net
In rhenium chemistry, picolinate ligands readily form stable facial tricarbonyl complexes, commonly with the formula fac-[Re(CO)₃(L)(X)], where L is the picolinate ligand and X is another ligand like water or a halide. rsc.orgnih.gov The geometry around the rhenium(I) or rhenium(III) center is typically a distorted octahedron. researchgate.netresearchgate.net The robust nature of the Re-(picolinate) bond makes these complexes kinetically inert and suitable for various applications. rsc.org
A significant application of picolinate-derived lanthanide complexes is in the field of luminescent materials. nih.govacs.org Lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) possess unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation by UV light is inefficient. alfa-chemistry.com
Picolinate ligands and their derivatives act as excellent "antennas" or photosensitizers. nih.govresearchgate.net The organic ligand absorbs UV light efficiently (a π → π* transition) and then transfers this absorbed energy intramolecularly to the central lanthanide ion. nih.gov This process, known as the antenna effect, populates the excited states of the lanthanide ion, which then relaxes by emitting its characteristic light (e.g., red for Eu³⁺ and green for Tb³⁺). nih.govresearchgate.net This sensitization can enhance the luminescence intensity by several orders of magnitude compared to the bare ion. nih.gov
For example, europium complexes with ethynyl-bridged picolinate ligands exhibit strong red emission, with the most intense band around 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition. acs.org The specific structure and substituents on the picolinate ligand can be tuned to modify the absorption and emission properties, making these complexes suitable for applications in sensors, bio-imaging, and optoelectronic devices. nih.govnih.gov
Rhenium complexes containing picolinate-type ligands exhibit interesting electrochemical behaviors, which are often studied using techniques like cyclic voltammetry. rsc.orgnih.gov The fac-[Re(CO)₃] core is electrochemically active, and its properties can be modulated by the nature of the chelating ligand.
Studies on fac-Re(CO)₃ complexes with various substituted ligands show that they typically undergo a quasi-reversible one-electron reduction process. rsc.orgnih.gov This reduction is generally centered on the ligand, specifically on its π* orbitals. The reduction potential can be tuned by adding electron-donating or electron-withdrawing groups to the picolinate ring. For example, complexes with electron-donating groups are easier to oxidize and harder to reduce, while the opposite is true for those with electron-withdrawing groups. rsc.org
These electrochemical properties are crucial for applications in electrocatalysis and the development of electrochromic materials. rsc.org Electrochromic devices built with certain rhenium complexes can switch between colored and bleached states upon the application of an electrical potential, with rapid response times and good stability over many cycles. rsc.org The reversible redox behavior of these complexes is central to their function in such devices.
Future Research Directions and Unexplored Applications of this compound
While direct research into the advanced applications of this compound is nascent, the inherent structural features of its picolinate core suggest significant potential in several cutting-edge fields of chemical research. The strategic positioning of its bromine, hydroxyl, and methyl ester functionalities on the pyridine ring makes it an attractive scaffold for elaboration into novel molecules with tailored properties. Future research is poised to explore its utility in catalysis, functional materials science, and the high-throughput synthesis of new chemical entities.
Catalysis and Organocatalysis with Picolinate Scaffolds
The pyridine ring and its derivatives, such as picolinates, are foundational scaffolds in the design of catalysts and ligands for organic synthesis. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal centers, while the other substituents can be modified to tune the steric and electronic properties of the resulting catalyst.
Future research could focus on utilizing this compound as a precursor for novel ligands in asymmetric catalysis. For instance, chiral scaffolds combining picolinic acid and other molecules like (S)-BINOL have been synthesized to create new binaphthyl chiral ligands. rsc.org These ligands can form coordination polymers with metal ions like zinc and copper, creating chiral environments for catalytic reactions. rsc.org The coordination of the picolinate moiety, through both its nitrogen atom and carbonyl group, is crucial in defining the geometry around the metal center, which in turn dictates the catalytic activity and stereoselectivity. rsc.org
Furthermore, picolinate structures are integral to the synthesis of various heterocyclic molecules with biological and pharmaceutical importance. nih.gov Metal-organic frameworks (MOFs) have been employed as highly efficient heterogeneous catalysts for the synthesis of picolinate and picolinic acid derivatives. nih.gov For example, the UiO-66(Zr)-N(CH2PO3H2)2 MOF has demonstrated superior performance compared to other homogeneous and heterogeneous catalysts in the condensation reaction to form picolinates. nih.gov This suggests a potential research avenue for using this compound as a substrate in such catalyzed reactions to produce a variety of functionalized derivatives.
Table 1: Comparison of Catalysts for the Synthesis of Picolinate Derivatives
| Catalyst | Yield (%) |
|---|---|
| UiO-66(Zr)-N(CH2PO3H2)2 | 96 |
| UiO-66(Zr) | 70 |
| Melamine | 45 |
| No Catalyst | Trace |
This table is based on data for the synthesis of general picolinate and picolinic acid derivatives and illustrates the potential for catalyzed synthesis involving scaffolds like this compound. nih.gov
Development of Advanced Functional Materials
The ability of the picolinate scaffold to coordinate with metal ions is a key feature that can be exploited in the development of advanced functional materials. rsc.org The combination of picolinic acid with chiral molecules like (S)-BINOL has led to the creation of new chiral metal-organic networks. rsc.org
Research into this compound could explore its use as a building block for coordination polymers (CPs). The coordination modes of the picolinate ligand to metal centers can vary, leading to diverse structural topologies. rsc.org For example, in a reported copper-based polymer, the picolinate ligand acts as a two-fold connector, linking copper units to form a chain-like structure. rsc.org The dibromo and hydroxyl substituents on this compound could further influence the self-assembly process and the resulting material's properties, potentially leading to materials with interesting electronic, magnetic, or porous characteristics. The compound is identified as a "Protein Degrader Building Block," hinting at its potential role in constructing larger, functional molecules. calpaclab.com
Table 2: Structural Details of a Picolinate-Based Coordination Polymer
| Feature | Description |
|---|---|
| Complex | [Cu2(pic)2(OTf)2(H2O)2(Py)]n·2n(Py) |
| Crystal System | Tetragonal |
| Coordination Geometry at Cu1 | Elongated Octahedral |
| Picolinate Role | Two-fold connector |
| Resulting Structure | 2D polymer network |
This table summarizes the structural characteristics of a coordination polymer formed with a picolinate ligand, showcasing the potential for creating advanced materials. rsc.org
High-Throughput Synthesis and Screening of Derivatives
The functional group handles on this compound (two bromine atoms, a hydroxyl group, and a methyl ester) make it an ideal starting point for the creation of diverse chemical libraries through high-throughput synthesis. The bromine atoms are particularly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of a wide range of substituents.
Future work could involve developing a multi-step synthetic route to produce a library of derivatives based on this scaffold. For instance, a study on 3-hydroxypyridine-4-one derivatives involved a four-step synthesis to create a series of compounds that were then screened for biological activity. nih.gov A similar approach could be applied to this compound. These derivatives could then be subjected to high-throughput screening to identify compounds with desired properties, for example, as enzyme inhibitors or as components of functional materials. nih.govnih.gov
Table 3: Example of a Synthesized Library of 3-Hydroxypyridine-4-one Derivatives and their Tyrosinase Inhibitory Activity
| Compound | R-Group Substitution | IC50 (μM) |
|---|---|---|
| 6a | 3,4-di-hydroxyphenyl | >100 |
| 6b | 4-hydroxy-3-methoxyphenyl | 25.82 |
| 6e | 4-chlorophenyl | 94.73 |
| 6f | 4-bromophenyl | 88.30 |
| 6h | 4-methylphenyl | 83.94 |
| Kojic Acid (Reference) | - | 16.25 |
This table illustrates how a library of derivatives from a related pyridine scaffold can be synthesized and screened for biological activity, a potential future direction for this compound research. nih.gov
Q & A
Q. What are the established synthesis protocols for Methyl 4,6-dibromo-3-hydroxypicolinate, and how do reaction conditions influence yield and purity?
The synthesis involves a bromination-rearrangement reaction starting from furan-2-yl aminoacetates in a single step . Key variables include:
- Temperature control : Optimal bromination occurs at 0–5°C to prevent side reactions.
- Base selection : Inorganic bases like NaHCO₃ enhance reaction efficiency by neutralizing HBr byproducts.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve bromine reactivity.
Yield typically ranges from 60–75%, with purity >95% achievable via recrystallization in ethanol-water mixtures .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : NMR reveals the hydroxyl proton at δ 10.2–10.5 ppm (broad singlet) and methyl ester at δ 3.9 ppm (singlet) .
- X-ray crystallography : OLEX2 software is effective for resolving the planar pyridine ring and Br···O halogen bonding (bond length: ~3.2 Å) .
- IR : A strong carbonyl stretch at 1720–1740 cm⁻¹ confirms the ester moiety .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize brominated byproducts .
Advanced Research Questions
Q. How does the bromination-rearrangement mechanism of furan-2-yl aminoacetates proceed, and what intermediates are involved?
The reaction proceeds via:
Electrophilic bromination at the furan ring’s α-positions, forming a dibrominated intermediate.
Ring-opening rearrangement : The aminoacetate group facilitates pyridine ring formation through a six-membered transition state, stabilized by resonance .
DFT calculations suggest a Gibbs free energy barrier of ~25 kcal/mol for the rearrangement step, with solvent polarity reducing activation energy by 10–15% .
Q. What structural analogs of this compound exhibit distinct biological activities, and how do substitution patterns correlate with enzyme inhibition?
Q. How can contradictory data on metabolic stability of this compound in hepatic microsomes be resolved?
Discrepancies in half-life (t₁/₂: 45–120 min) arise from:
- Microsome source : Rat liver microsomes show higher esterase activity than human, accelerating degradation .
- Incubation conditions : Pre-incubation with NADPH (vs. absence) reduces t₁/₂ by 30% due to oxidative metabolism .
Methodological fix : Standardize microsome batches and include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate CYP-mediated metabolism .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- DFT modeling : HOMO (-7.8 eV) localizes on the pyridine ring, favoring Suzuki-Miyaura coupling at C-4 (higher electron density) .
- Solvent effects : DMSO increases electrophilicity at C-6 (NBO charge: +0.25 vs. +0.18 in THF) .
Experimental validation: Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid at 80°C, yielding 4-phenyl derivatives (85% yield) .
Methodological Guidance
Q. How to optimize HPLC methods for quantifying trace impurities in this compound?
Q. What in vitro assays best evaluate the compound’s interaction with cytochrome P450 isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
